molecular formula C13H23BrO B13621754 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane

Cat. No.: B13621754
M. Wt: 275.22 g/mol
InChI Key: BGENQGJSXSOBQK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclopentyloxy group, and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be achieved through several steps:

    Formation of the cyclopentyloxy group: This can be done by reacting cyclopentanol with a suitable halogenating agent such as thionyl chloride to form cyclopentyl chloride.

    Attachment to the cyclohexane ring: The cyclopentyl chloride can then be reacted with 3-methylcyclohexanol in the presence of a base to form 1-(cyclopentyloxy)-3-methylcyclohexane.

    Introduction of the bromomethyl group: Finally, the bromomethyl group can be introduced by reacting the compound with bromomethane in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can undergo several types of chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a building block in drug discovery.

    Medicine: Could be explored for its potential therapeutic properties or as a precursor to pharmacologically active compounds.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclopentyloxy group, making it less complex.

    1-(Chloromethyl)-1-(cyclopentyloxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a cyclohexyloxy group instead of cyclopentyloxy.

Uniqueness

1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl and a cyclopentyloxy group on the same cyclohexane ring, which can impart distinct reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane

InChI

InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3

InChI Key

BGENQGJSXSOBQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC2CCCC2

Origin of Product

United States

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